molecular formula C5H5Cl3Hf B1593282 cyclopenta-1,3-diene;hafnium(4+);trichloride CAS No. 61906-04-5

cyclopenta-1,3-diene;hafnium(4+);trichloride

Cat. No.: B1593282
CAS No.: 61906-04-5
M. Wt: 349.9 g/mol
InChI Key: UCOMIWSJGCHOQK-UHFFFAOYSA-K
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Description

cyclopenta-1,3-diene;hafnium(4+);trichloride is a complex chemical compound with the molecular formula C5H5Cl3Hf. It is known for its unique properties and is used in various scientific research applications. The compound is characterized by the presence of hafnium, a transition metal, coordinated with cyclopenta-1,3-dien-1-ide and chloride ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

cyclopenta-1,3-diene;hafnium(4+);trichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

cyclopenta-1,3-diene;hafnium(4+);trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hafnium oxide, while substitution reactions can produce a variety of new hafnium coordination complexes .

Scientific Research Applications

cyclopenta-1,3-diene;hafnium(4+);trichloride has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex organic molecules.

    Material Science: The compound is employed in the development of innovative materials with unique properties.

    Chemistry: It serves as a precursor for synthesizing other hafnium-containing compounds.

    Biology and Medicine:

Mechanism of Action

The mechanism by which hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1) exerts its effects involves the coordination of hafnium with ligands, which influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Zirconium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Similar in structure but contains zirconium instead of hafnium.

    Titanium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Another similar compound with titanium as the central metal.

Uniqueness

cyclopenta-1,3-diene;hafnium(4+);trichloride is unique due to the specific properties imparted by hafnium, such as its higher density and different reactivity compared to zirconium and titanium analogs. These differences make it valuable for specific applications where these unique properties are advantageous .

Properties

CAS No.

61906-04-5

Molecular Formula

C5H5Cl3Hf

Molecular Weight

349.9 g/mol

IUPAC Name

cyclopenta-1,3-diene;hafnium(4+);trichloride

InChI

InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3

InChI Key

UCOMIWSJGCHOQK-UHFFFAOYSA-K

SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4]

Canonical SMILES

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopenta-1,3-diene;hafnium(4+);trichloride
Reactant of Route 2
cyclopenta-1,3-diene;hafnium(4+);trichloride
Reactant of Route 3
cyclopenta-1,3-diene;hafnium(4+);trichloride
Reactant of Route 4
cyclopenta-1,3-diene;hafnium(4+);trichloride
Reactant of Route 5
cyclopenta-1,3-diene;hafnium(4+);trichloride
Reactant of Route 6
cyclopenta-1,3-diene;hafnium(4+);trichloride

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